molecular formula C21H16N4O2S B10802130 N-(4-carbamoylphenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide

N-(4-carbamoylphenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide

Cat. No.: B10802130
M. Wt: 388.4 g/mol
InChI Key: JHZOEAMDVAOQOJ-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide is a pyrazole-based compound characterized by a central pyrazole ring substituted with a phenyl group at position 1, a thiophene-2-yl moiety at position 3, and a carboxamide group at position 4 linked to a 4-carbamoylphenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H16N4O2S

Molecular Weight

388.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C21H16N4O2S/c22-20(26)14-8-10-15(11-9-14)23-21(27)17-13-25(16-5-2-1-3-6-16)24-19(17)18-7-4-12-28-18/h1-13H,(H2,22,26)(H,23,27)

InChI Key

JHZOEAMDVAOQOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with N-(4-carbamoylphenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide, enabling a comparative assessment:

Compound Name Core Structure Key Substituents Reported Activity
This compound (Target) Pyrazole 1-Phenyl, 3-thiophen-2-yl, 4-(4-carbamoylphenyl)carboxamide Limited data; inferred potential for kinase or viral inhibition based on analogs
(S)-N-(4-Carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3-carboxamide Thiazolo[3,2-a]pyridine 8-Cyclopropyl, 7-(naphthalen-1-ylmethyl), 4-carbamoylphenylcarboxamide Computational prediction as a SARS-CoV-2 spike glycoprotein inhibitor (superior to lopinavir and remdesivir)
N-(4-Acetamidophenyl)-1-(4-fluorobenzyl)-3-[(4-fluorobenzyl)oxy]-1H-pyrazole-4-carboxamide Pyrazole 1-(4-Fluorobenzyl), 3-(4-fluorobenzyloxy), 4-(4-acetamidophenyl)carboxamide Fluorinated substituents enhance metabolic stability; potential CNS or antimicrobial applications
4-Amino-3-ethyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide Thiazole 4-Amino, 3-ethyl, 2-thioxo, N-(1-phenylethyl)carboxamide Antimicrobial activity (data unspecified in evidence)

Key Comparative Insights

Core Heterocycle Influence

  • The pyrazole core in the target compound and ’s analog offers rigidity and hydrogen-bonding capacity, which are critical for target binding. In contrast, the thiazolo[3,2-a]pyridine in ’s compound provides a fused bicyclic system, enhancing planar stacking interactions with viral proteins .
  • Thiophene vs. Fluorinated Substituents : The thiophene-2-yl group in the target compound may improve π-π stacking compared to the fluorobenzyl groups in ’s analog, which are associated with increased lipophilicity and blood-brain barrier penetration .

However, this remains speculative without experimental validation. ’s compound demonstrated superior SARS-CoV-2 spike protein binding (ΔG = −8.7 kcal/mol) compared to the target compound’s structural class, likely due to its extended hydrophobic naphthalene substituent .

Physicochemical Properties

  • Lipophilicity : Fluorinated analogs () exhibit higher logP values, favoring membrane permeability, whereas the thiophene-containing target compound may balance solubility and permeability.
  • Metabolic Stability : Acetamidophenyl () and carbamoylphenyl (Target) groups resist rapid hydrolysis, contrasting with ester or thioxo groups in ’s thiazole derivative .

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